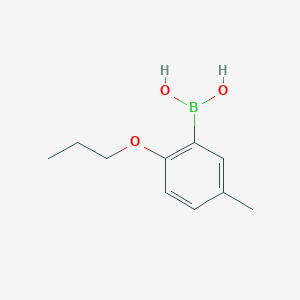

5-Methyl-2-propoxyphenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-methyl-2-propoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO3/c1-3-6-14-10-5-4-8(2)7-9(10)11(12)13/h4-5,7,12-13H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCOSPZKDVLIUOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C)OCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60399644 | |

| Record name | 5-Methyl-2-propoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480438-70-8 | |

| Record name | 5-Methyl-2-propoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 5-Methyl-2-propoxyphenylboronic Acid for Advanced Drug Development

Preamble: The Strategic Importance of Arylboronic Acids in Modern Medicinal Chemistry

The ascent of boronic acids, particularly arylboronic acids, from niche synthetic reagents to critical pharmacophores represents a significant milestone in drug discovery.[1][2] Their unique electronic characteristics, including a vacant p-orbital on the boron atom, confer the ability to act as versatile Lewis acids and to form reversible covalent bonds with diols—a feature exploited in sensors and targeted drug delivery.[3] The approval of drugs like bortezomib (Velcade®) has solidified their place in the pharmaceutical armamentarium, demonstrating that the boronic acid moiety can be engineered for potent and specific biological activity.[2]

This guide focuses on a specific, promising scaffold: 5-Methyl-2-propoxyphenylboronic acid (CAS No: 480438-70-8). Understanding the fundamental physicochemical properties of such a molecule is not an academic exercise; it is the bedrock upon which successful formulation, pharmacokinetic profiling, and ultimately, clinical efficacy are built. As a Senior Application Scientist, my objective is to provide not just data, but a contextualized understanding of how these properties are determined and what they signify for researchers in the field.

Section 1: Core Molecular and Physical Attributes

A foundational characterization of any active pharmaceutical ingredient (API) begins with its essential physical and chemical identifiers. These parameters govern its behavior from solid-state stability to its interaction with biological systems.

Molecular Structure and Identity

The structure of this compound combines a lipophilic propoxy group and a methyl-substituted aromatic ring with the polar boronic acid functional group. This amphipathic nature is central to its behavior.

Caption: 2D Structure of this compound.

Summary of Physicochemical Properties

The following table summarizes the key physicochemical data available for this compound. It is critical to distinguish between experimentally determined values and computationally predicted data, as the latter provides an estimate that must be confirmed empirically.

| Property | Value | Source | Notes |

| Molecular Formula | C₁₀H₁₅BO₃ | [4] | - |

| Molar Mass | 194.04 g/mol | [4][5] | - |

| Appearance | Colorless or yellowish solid | [4] | Typical for arylboronic acids. |

| Melting Point | 68-73 °C | [4] | Experimental (lit.). |

| Boiling Point | 362.9 ± 52.0 °C | [4] | Predicted. |

| Density | 1.08 ± 0.1 g/cm³ | [4] | Predicted. |

| pKa | 8.69 ± 0.53 | [4] | Predicted. |

| Flash Point | 173.3 °C | [4] | - |

| Vapor Pressure | 6.68E-06 mmHg at 25°C | [4] | - |

| Refractive Index | 1.512 | [4] | - |

Section 2: Experimental Characterization Protocols

To ensure scientific rigor, predicted values must be validated. The following section details standardized, field-proven protocols for determining the critical properties of this compound.

Workflow for Physicochemical Profiling

A systematic approach is essential for comprehensive characterization. The following workflow outlines the logical sequence of experiments.

Caption: Standard workflow for physicochemical characterization.

Protocol 1: Solubility Assessment

Causality: Solubility is a master variable in drug development, directly influencing bioavailability, formulation options, and administration routes. The "Like dissolves like" principle is a useful starting point, but empirical testing across a range of physiologically relevant media is non-negotiable.[6] This protocol uses a tiered approach to classify the compound's solubility.

Methodology:

-

Preparation: Prepare stock solutions of 5% NaOH, 5% NaHCO₃, and 5% HCl in deionized water.[7][8]

-

Initial Water Solubility:

-

Acid/Base Solubility (if water-insoluble):

-

Test 1 (Strong Acid): In a new test tube with 25 mg of the compound, add 0.75 mL of 5% HCl solution incrementally, with vortexing. Solubility indicates the presence of a basic functional group (unlikely for this molecule, but a standard test).[7]

-

Test 2 (Strong Base): In a new test tube with 25 mg of the compound, add 0.75 mL of 5% NaOH solution incrementally. Solubility strongly suggests an acidic functional group, as the base deprotonates the boronic acid to form a more polar, soluble salt.

-

Test 3 (Weak Base): If soluble in 5% NaOH, repeat the test using 5% NaHCO₃. Solubility in this weak base indicates a relatively strong organic acid.[7]

-

-

Organic Solvent Solubility: Repeat the procedure with common organic solvents such as ethanol, methanol, DMSO, and hexane to establish a polarity profile.

Caption: Decision tree for systematic solubility classification.

Protocol 2: Acidity Constant (pKa) Determination

Causality: The pKa of a boronic acid is arguably its most important physicochemical property.[9] It dictates the equilibrium between the neutral, trigonal form and the anionic, tetrahedral boronate form at a given pH. This equilibrium governs diol binding, receptor interactions, and membrane permeability.[3] With a predicted pKa of ~8.7, this compound will be predominantly in its neutral, more lipophilic form at physiological pH (7.4), which has profound implications for its absorption and distribution.

Methodology (Spectrophotometric Titration): This method is preferred for compounds with a UV chromophore, as is the case here, and requires less material than potentiometric titration.[10][11]

-

Instrumentation: A UV-Vis spectrophotometer with a thermostatted cuvette holder (25 °C) and a calibrated pH meter.

-

Reagent Preparation:

-

Prepare a ~1 mM stock solution of this compound in a suitable solvent (e.g., methanol).

-

Prepare a series of buffer solutions spanning the pH range of ~7.5 to 10.0 (e.g., phosphate or borate buffers).

-

Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions.

-

-

Procedure:

-

Identify the analytical wavelength (λ_max) where the largest change in absorbance occurs between the acidic and basic forms of the boronic acid by scanning the spectrum at a low pH (~2) and a high pH (~12).

-

In a cuvette, create a dilute solution of the compound (~50 µM) in a starting buffer (e.g., pH 7.5).

-

Measure the absorbance at the predetermined λ_max.

-

incrementally add small, precise volumes of 0.1 M NaOH to the cuvette, stirring gently. After each addition, measure and record both the pH of the solution and the absorbance.

-

Continue this process until the pH is well above the expected pKa (e.g., pH 10.0).

-

-

Data Analysis:

-

Plot the measured absorbance versus the measured pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation.

-

The pKa is the pH at which the absorbance is exactly halfway between the minimum (fully protonated) and maximum (fully deprotonated) absorbance values.

-

Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Causality: Establishing the purity of a compound is a prerequisite for any further study. HPLC is the gold standard for separating the main compound from any impurities, starting materials, or degradation products.[12][13] Boronic acids can be challenging due to potential secondary interactions with metal surfaces in standard HPLC systems.[12]

Methodology (Reversed-Phase HPLC):

-

System: An HPLC system equipped with a UV-PDA (Photodiode Array) detector and a column oven.[12]

-

Column: A high-quality C18 column (e.g., Waters XSelect™ Premier HSS T3, 2.5 µm, 4.6 x 100 mm). The use of columns with technology to minimize metal interactions (like MaxPeak™) is highly recommended.[12]

-

Mobile Phase:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

The acidic modifier is crucial for ensuring good peak shape by keeping the boronic acid in its protonated state.

-

-

Gradient Elution:

-

Start with a low percentage of Mobile Phase B (e.g., 10%) and linearly increase to a high percentage (e.g., 95%) over 10-15 minutes. This will effectively elute the compound while separating it from more or less polar impurities.

-

-

Detection: Monitor at a suitable wavelength determined from a UV scan (e.g., 254 nm or the compound's λ_max). The PDA detector allows for the acquisition of the full UV spectrum of the peak, aiding in peak identification and purity assessment.

-

Analysis: Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %).

Section 3: Implications for Drug Development

The physicochemical profile of this compound provides critical insights for its development trajectory:

-

Solubility & Formulation: Its predicted poor water solubility but likely solubility in basic solutions suggests that salt formation could be a viable strategy to develop an aqueous formulation for parenteral administration. For oral delivery, formulation strategies enhancing dissolution (e.g., amorphous solid dispersions) may be necessary.

-

Absorption & Distribution: The pKa of ~8.7 indicates that at the pH of the small intestine (~6-7.5), the compound will be overwhelmingly in its neutral, more membrane-permeable form, favoring passive diffusion and oral absorption. The presence of the propoxy and methyl groups increases lipophilicity, which may also enhance membrane permeability but could lead to higher plasma protein binding.

-

Target Engagement: As a Lewis acid, its ability to interact with biological targets (e.g., serine proteases) or bind to diol-containing carbohydrates is pH-dependent. Understanding the pKa is essential for designing in vitro assays at the appropriate buffer pH to reflect physiological conditions and accurately measure potency.[11]

References

- 1. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. chembk.com [chembk.com]

- 5. This compound [m.chemicalbook.com]

- 6. chem.ws [chem.ws]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. scribd.com [scribd.com]

- 9. mdpi.com [mdpi.com]

- 10. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. waters.com [waters.com]

- 13. waters.com [waters.com]

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Methyl-2-propoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-2-propoxyphenylboronic acid is a valuable synthetic intermediate, particularly in the realm of medicinal chemistry and materials science. As an arylboronic acid, its primary utility lies in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. This reaction allows for the facile construction of complex molecular architectures, such as biaryls, which are prevalent in many biologically active compounds. The strategic placement of the methyl and propoxy substituents on the phenyl ring can significantly influence the steric and electronic properties of the resulting coupled products, making this compound a bespoke building block for targeted drug design and the development of novel organic materials.

This guide provides a comprehensive overview of the synthesis and characterization of this compound, offering field-proven insights and detailed experimental protocols. The methodologies described herein are designed to be self-validating, ensuring reproducibility and reliability in a research and development setting.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with commercially available starting materials. The overall synthetic strategy involves the preparation of a key intermediate, 2-bromo-4-methyl-1-propoxybenzene, followed by conversion to the target boronic acid.

Part 1: Synthesis of the Precursor: 2-bromo-4-methyl-1-propoxybenzene

The synthesis of the aryl bromide precursor is achieved in two main steps: the bromination of p-cresol to form 2-bromo-4-methylphenol, followed by a Williamson ether synthesis to introduce the propoxy group.

Step 1: Bromination of p-cresol

The selective ortho-bromination of p-cresol is a critical first step. This reaction is typically carried out using a brominating agent in a suitable solvent, often in the absence of light to prevent radical side reactions.

Step 2: Williamson Ether Synthesis

The subsequent propylation of 2-bromo-4-methylphenol is achieved via the Williamson ether synthesis. This classic reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from a propyl electrophile.[1][2]

Detailed Experimental Protocol: Synthesis of 2-bromo-4-methyl-1-propoxybenzene

Materials:

-

2-bromo-4-methylphenol

-

Potassium carbonate (K₂CO₃), anhydrous

-

1-Bromopropane

-

Acetone, anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-4-methylphenol (1 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous acetone.

-

Stir the suspension at room temperature for 15 minutes.

-

Add 1-bromopropane (1.2 equivalents) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the solid potassium carbonate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-bromo-4-methyl-1-propoxybenzene.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Part 2: Synthesis of this compound via Grignard Reaction

The conversion of the aryl bromide to the corresponding boronic acid is a cornerstone of organoboron chemistry. The Grignard-based method is a robust and widely used approach. It involves the formation of an arylmagnesium bromide (Grignard reagent), which is then quenched with a trialkyl borate ester, followed by acidic hydrolysis.[3]

Detailed Experimental Protocol: Synthesis of this compound

Materials:

-

2-bromo-4-methyl-1-propoxybenzene

-

Magnesium turnings

-

Iodine (a small crystal for initiation)

-

Anhydrous tetrahydrofuran (THF)

-

Triisopropyl borate

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Schlenk flask or a flame-dried three-necked round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Ice bath

-

Rotary evaporator

Procedure:

-

Grignard Reagent Formation:

-

Place magnesium turnings (1.2 equivalents) in a flame-dried Schlenk flask under an inert atmosphere.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add a small amount of a solution of 2-bromo-4-methyl-1-propoxybenzene (1 equivalent) in anhydrous THF via a dropping funnel.

-

Initiate the reaction by gentle heating. Once the reaction starts (disappearance of the iodine color and gentle refluxing), add the remaining solution of the aryl bromide dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Borylation and Hydrolysis:

-

Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of triisopropyl borate (1.5 equivalents) in anhydrous THF via a dropping funnel, maintaining the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M HCl until the solution is acidic (pH ~1-2).

-

Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the borate ester.

-

-

Work-up and Purification:

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., water, or a mixture of hexanes and ethyl acetate).

-

Synthesis Workflow Diagram

Caption: Overall synthetic route to this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized this compound. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of the target compound. Both ¹H and ¹³C NMR are crucial for confirming the presence and connectivity of the various functional groups.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments. Key expected signals include:

-

Aromatic protons in the region of δ 7-8 ppm, showing characteristic splitting patterns based on their substitution.

-

The propoxy group protons: a triplet for the -OCH₂- protons, a sextet for the -CH₂- protons, and a triplet for the terminal -CH₃ protons.

-

A singlet for the methyl group attached to the aromatic ring.

-

A broad singlet for the B(OH)₂ protons, which may exchange with residual water in the solvent. To overcome issues with oligomerization (boroxine formation) that can lead to broad and poorly resolved spectra, it is often advantageous to run the NMR in a solvent like deuterated methanol (CD₃OD). In this case, the B(OH)₂ protons will exchange with the deuterium of the solvent and will not be observed.[4]

-

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will confirm the carbon framework of the molecule. Expected signals will correspond to the aromatic carbons, the carbons of the propoxy group, and the methyl carbon. The carbon attached to the boron atom may show a broad signal due to quadrupolar relaxation.

Expected ¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 | d | 1H | Ar-H |

| ~7.2 | dd | 1H | Ar-H |

| ~6.8 | d | 1H | Ar-H |

| ~4.0 | t | 2H | -OCH₂- |

| ~2.3 | s | 3H | Ar-CH₃ |

| ~1.8 | sext | 2H | -CH₂- |

| ~1.0 | t | 3H | -CH₃ |

| (broad) | s | 2H | B(OH)₂ |

Note: The exact chemical shifts and coupling constants will need to be determined experimentally.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For boronic acids, electrospray ionization (ESI) is a commonly used technique. It is important to be aware that boronic acids can undergo dehydration to form boroxines (cyclic trimers), which may be observed in the mass spectrum.[5] The formation of adducts with solvent molecules is also possible.

Expected Mass Spectrometry Data (ESI+):

-

[M+H]⁺: Expected at m/z corresponding to C₁₀H₁₅BO₃ + H⁺.

-

[M+Na]⁺: Expected at m/z corresponding to C₁₀H₁₅BO₃ + Na⁺.

-

[M-H₂O+H]⁺: A peak corresponding to the loss of a water molecule may be observed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a critical technique for assessing the purity of the synthesized this compound. A reversed-phase HPLC method is typically employed.

General Analytical Protocol: Purity Determination by HPLC

Instrumentation:

-

HPLC system with a UV detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

-

A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid.

General Gradient Method:

| Time (min) | %A | %B |

| 0 | 95 | 5 |

| 20 | 5 | 95 |

| 25 | 5 | 95 |

| 26 | 95 | 5 |

| 30 | 95 | 5 |

Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.

This method will separate the target compound from starting materials, by-products, and degradation products, allowing for accurate purity assessment by peak area integration.

Characterization Workflow Diagram

Caption: Analytical workflow for the characterization of the target compound.

Conclusion

This technical guide has outlined a reliable and reproducible pathway for the synthesis and characterization of this compound. By following the detailed protocols and understanding the underlying chemical principles, researchers, scientists, and drug development professionals can confidently produce and validate this important synthetic building block. The methodologies presented are grounded in established organic chemistry and analytical techniques, providing a solid foundation for the successful integration of this compound into various research and development programs.

References

A Comprehensive Technical Guide to the Solubility of 5-Methyl-2-propoxyphenylboronic Acid in Organic Solvents

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of 5-Methyl-2-propoxyphenylboronic acid in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing the solubility of this compound. While specific quantitative solubility data for this compound is not extensively published, this guide synthesizes information from analogous arylboronic acids to predict solubility trends. Critically, it provides a robust, field-proven experimental protocol for the precise determination of its solubility, empowering researchers to generate reliable data for their specific applications. The methodologies outlined herein are designed to ensure scientific integrity through self-validating systems and are grounded in authoritative references.

Introduction: The Critical Role of Solubility in the Application of this compound

This compound, a member of the versatile arylboronic acid family, is a valuable building block in modern organic synthesis. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are fundamental to the construction of complex molecules, including active pharmaceutical ingredients (APIs). The solubility of this reagent in organic solvents is a critical parameter that dictates its performance and applicability in several key areas:

-

Reaction Kinetics and Homogeneity: In solution-phase reactions, achieving a homogeneous system is often paramount. The concentration of dissolved this compound directly influences reaction rates and can impact the formation of byproducts.

-

Purification and Crystallization: Solubility data is essential for developing effective purification strategies, particularly for crystallization processes where the choice of solvent and anti-solvent is critical.

-

Formulation and Drug Delivery: In the context of drug development, the solubility of API precursors and related impurities can significantly affect the formulation of the final drug product.

This guide will delve into the theoretical and practical aspects of the solubility of this compound, providing a framework for its rational application in research and development.

Physicochemical Properties of this compound

Understanding the intrinsic properties of this compound is fundamental to predicting its solubility behavior.

| Property | Value/Description | Source |

| Molecular Formula | C₁₀H₁₅BO₃ | [1] |

| Appearance | Colorless or yellowish solid | [1] |

| Melting Point | 68-74 °C | [1][2] |

| Stability | Stable at room temperature, but may decompose at high temperatures or in the presence of light or oxygen. | [1] |

The structure of this compound, with its combination of a non-polar phenyl ring and propyl group, and a polar boronic acid moiety capable of hydrogen bonding, suggests a nuanced solubility profile across a range of organic solvents. The presence of the propoxy group, an ether linkage, can also influence its interactions with solvents.

Factors Influencing the Solubility of Arylboronic Acids

The solubility of arylboronic acids like this compound is a complex interplay of several factors. Insights from studies on related compounds, such as phenylboronic acid and its derivatives, provide a strong basis for understanding these influences.[3][4]

-

Solvent Polarity: Generally, the solubility of boronic acids correlates with the polarity of the solvent.[5] Polar solvents, particularly those capable of hydrogen bonding, are expected to be more effective at solvating the boronic acid group.

-

Substituent Effects: The nature and position of substituents on the phenyl ring have a significant impact on solubility.[3] The methyl and propoxy groups on this compound will influence its lipophilicity and crystal lattice energy, thereby affecting its solubility. The introduction of an isobutoxy group into phenylboronic acid, for instance, generally increases its solubility in most organic solvents.[3]

-

Dehydration to Boroxines: A critical consideration for boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[4] Boroxines are typically less soluble than their corresponding boronic acids.[6] This equilibrium between the acid and its anhydride can lead to variability in solubility measurements if not carefully controlled.[4]

-

Temperature: The solubility of solids in liquids is generally temperature-dependent. For most systems, solubility increases with temperature.

Predicted Solubility Trends for this compound

Based on the principles outlined above and data from analogous compounds, we can predict the general solubility trends for this compound in common organic solvents. It is important to note that these are qualitative predictions, and experimental verification is essential.

| Solvent Class | Predicted Solubility | Rationale |

| Ethers (e.g., THF, Diethyl Ether) | High | Ethers are good solvents for many boronic acids due to their ability to act as hydrogen bond acceptors.[4] |

| Ketones (e.g., Acetone, 3-Pentanone) | High | Similar to ethers, ketones are polar aprotic solvents that can effectively solvate boronic acids.[4] |

| Alcohols (e.g., Methanol, Ethanol) | Moderate to High | Alcohols are polar protic solvents that can engage in hydrogen bonding with the boronic acid group. However, the non-polar character of the rest of the molecule will also play a role. |

| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | Moderate | These solvents have moderate polarity and can offer a balance of interactions with both the polar and non-polar regions of the molecule.[4] |

| Hydrocarbons (e.g., Hexane, Toluene) | Low | The non-polar nature of hydrocarbons makes them poor solvents for the polar boronic acid group.[4] |

Experimental Protocol for Determining the Solubility of this compound

The following protocol details a robust and reliable method for the experimental determination of the solubility of this compound. The shake-flask method is presented here as it is considered the gold standard for determining equilibrium solubility.[7][8]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument for quantification

-

Volumetric flasks and pipettes

Experimental Workflow

The overall workflow for the shake-flask solubility determination is depicted in the following diagram:

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

To a series of vials, add an excess amount of this compound. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.[8]

-

Accurately add a known volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours. A preliminary time-course study can be conducted to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound. A calibration curve should be prepared using standards of known concentrations.

-

-

Data Analysis:

-

Calculate the solubility as the concentration of the saturated solution, typically expressed in mg/mL or mol/L.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Alternative and High-Throughput Solubility Assays

For earlier stages of research where rapid screening is required, alternative methods can be employed:

-

Kinetic Solubility Measurement by Nephelometry: This high-throughput method involves preparing a dilution series of the compound in an aqueous-organic solvent system and measuring the turbidity that results from precipitation.[9][10] While less precise than equilibrium solubility, it provides a rapid assessment.

-

Dynamic (Turbidimetric) Method: In this method, a suspension of the compound in the solvent is heated at a controlled rate until the solid completely dissolves, which is detected by the disappearance of turbidity.[3][11] This technique is particularly useful for determining the temperature dependence of solubility.

Conclusion and Recommendations

The solubility of this compound is a critical parameter that influences its utility in organic synthesis and drug development. While direct quantitative data is sparse, an understanding of the physicochemical properties of arylboronic acids allows for rational prediction of its solubility trends. For precise and reliable data, the experimental determination of solubility is paramount. The shake-flask method detailed in this guide provides a robust and scientifically sound approach for this purpose.

For researchers and scientists working with this compound, it is recommended to:

-

Experimentally determine the solubility in key solvents relevant to their specific application.

-

Be mindful of the potential for dehydration to boroxines and take steps to ensure consistent sample handling.

-

Utilize high-purity materials for both the solute and solvents to obtain accurate results.[7]

By following the principles and protocols outlined in this technical guide, researchers can gain a comprehensive understanding of the solubility of this compound, enabling its effective and efficient use in their scientific endeavors.

References

- 1. chembk.com [chembk.com]

- 2. m.globalchemmall.com [m.globalchemmall.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. d-nb.info [d-nb.info]

- 5. researchgate.net [researchgate.net]

- 6. DSpace [kuscholarworks.ku.edu]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. rheolution.com [rheolution.com]

- 11. researchgate.net [researchgate.net]

stability and storage of 5-Methyl-2-propoxyphenylboronic acid

An In-Depth Technical Guide to the Stability and Storage of 5-Methyl-2-propoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This compound is a versatile building block in organic synthesis, particularly in the realm of drug discovery and development where it serves as a key intermediate in cross-coupling reactions. However, the inherent chemical liabilities of the boronic acid functional group present significant challenges to its long-term stability and reliable use in synthetic protocols. This guide provides a comprehensive overview of the factors influencing the stability of this compound, delineates its primary degradation pathways, and offers evidence-based best practices for its storage and handling. Furthermore, a detailed experimental protocol for conducting a comprehensive stability study is presented to empower researchers to ensure the quality and integrity of this critical reagent.

Introduction: The Utility and Challenges of this compound

This compound belongs to the extensive family of arylboronic acids, which are widely employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] These reactions are fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The specific substitution pattern of this compound makes it a valuable synthon for introducing a substituted phenyl moiety into a target molecule.

Despite their synthetic utility, boronic acids are known for their limited stability, which can be a significant concern in both academic and industrial settings.[2] Degradation of the boronic acid can lead to reduced reaction yields, formation of impurities, and difficulties in purification. Therefore, a thorough understanding of its stability profile is paramount for its effective utilization.

Chemical Stability and Degradation Pathways

The stability of this compound is influenced by several environmental factors, including moisture, temperature, light, and oxygen.[3] The primary degradation pathways for arylboronic acids are well-documented and include protodeboronation, oxidation, and anhydride formation.[2]

Protodeboronation

Protodeboronation is a common degradation pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of 2-propoxy-5-methylbenzene. This reaction is often facilitated by aqueous or protic media and can be influenced by pH.[2]

Oxidation

Arylboronic acids are susceptible to oxidation, which can be initiated by atmospheric oxygen or other oxidizing agents.[2][4] This process typically leads to the formation of the corresponding phenol, in this case, 5-Methyl-2-propoxyphenol. The oxidation can be particularly problematic in solution and may be accelerated by light and heat.

Anhydride Formation (Boroxine)

In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo intermolecular dehydration to form a cyclic trimer known as a boroxine.[2] While this process is often reversible upon exposure to water, the formation of the boroxine alters the molecular weight and can complicate stoichiometry in reactions if not accounted for.

Recommended Storage and Handling

Proper storage and handling are critical to preserving the integrity of this compound. The following recommendations are based on general guidelines for boronic acids and information from safety data sheets for similar compounds.[5][6][7]

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place (2-8 °C is often recommended for long-term storage).[8][9] | Reduces the rate of thermally induced degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to oxygen and moisture, thereby inhibiting oxidation and hydrolysis. |

| Light | Store in a dark place, in an opaque container. | Protects the compound from light-induced degradation. |

| Moisture | Keep in a tightly sealed container in a dry environment. | Prevents hydrolysis and protodeboronation.[10] |

| Container | Use a well-sealed, appropriate container. | Prevents contamination and exposure to the atmosphere. |

Handling Precautions:

-

Work in a well-ventilated area or in a fume hood to avoid inhalation of dust.[11][12]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5]

-

Avoid contact with skin and eyes.[6] In case of contact, rinse thoroughly with water.

-

Minimize the time the container is open to the atmosphere.

-

For weighing and dispensing, it is advisable to do so in a glove box or under a stream of inert gas if high purity is critical.

Experimental Protocol for a Stability Study

A well-designed stability study is essential to determine the shelf-life and optimal storage conditions for this compound. The following protocol outlines a comprehensive approach to assessing its stability under various stress conditions.

Materials and Equipment

-

This compound (high purity)

-

Vials (amber glass with tight-fitting caps)

-

Stability chambers (temperature and humidity controlled)

-

Photostability chamber

-

Analytical balance

-

HPLC or UPLC system with a suitable detector (e.g., UV-Vis or MS)

-

Non-Aqueous Capillary Electrophoresis (NACE) system (optional, but recommended for orthogonal analysis)[13]

-

Reference standards for potential degradation products (if available)

Sample Preparation

-

Accurately weigh a sufficient amount of this compound into multiple amber vials.

-

For solid-state stability, cap the vials tightly. Some samples can be stored under an inert atmosphere for comparison.

-

For solution stability, prepare solutions in relevant solvents (e.g., acetonitrile, THF, methanol) at a known concentration.

Stress Conditions

Expose the prepared samples to a range of stress conditions to accelerate degradation and identify potential liabilities.

| Condition | Parameters | Purpose |

| Thermal Stress | 40°C/75% RH, 60°C | To assess the effect of temperature and humidity on degradation. |

| Photostability | ICH Q1B guidelines (exposure to a combination of visible and UV light) | To evaluate the sensitivity of the compound to light. |

| Solution Stability | Room temperature and elevated temperature in various solvents | To determine the stability in solution, which is relevant for reaction conditions. |

| Oxidative Stress | Exposure to an oxygen-rich atmosphere or a dilute solution of a mild oxidizing agent (e.g., H₂O₂) | To investigate the susceptibility to oxidation.[4] |

Analytical Methodology

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. Reversed-phase HPLC is a common technique, but challenges such as on-column hydrolysis of the boronic acid need to be addressed.[14]

Recommended HPLC Method:

-

Column: A column with low silanol activity is recommended to minimize on-column hydrolysis.[14]

-

Mobile Phase: A non-aqueous or low-water content mobile phase can be beneficial. A gradient of acetonitrile and water with a suitable buffer (e.g., ammonium formate) is a good starting point. The pH of the mobile phase should be optimized to ensure good peak shape and minimize degradation.

-

Detector: UV detection at a wavelength where the parent compound and potential degradation products have good absorbance. Mass spectrometry (MS) can be used for peak identification.

-

Method Validation: The analytical method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Orthogonal Analytical Method (NACE):

Non-aqueous capillary electrophoresis (NACE) can be a powerful tool for the analysis of boronic acids as it can often avoid the hydrolysis issues encountered in RP-HPLC.[13]

Time Points and Data Analysis

-

Analyze samples from each stress condition at predetermined time points (e.g., initial, 2 weeks, 1 month, 3 months, 6 months).

-

Quantify the amount of this compound remaining and any degradation products formed.

-

Plot the percentage of the parent compound remaining against time for each condition to determine the degradation kinetics.

-

Identify the major degradation products using techniques like LC-MS.

-

Based on the data, establish a recommended shelf-life and optimal storage conditions.

Conclusion

This compound is a valuable reagent in modern organic synthesis, but its utility is intrinsically linked to its purity and stability. By understanding its degradation pathways—protodeboronation, oxidation, and boroxine formation—and implementing stringent storage and handling protocols, researchers can mitigate the risks of degradation. The execution of a comprehensive stability study, as outlined in this guide, is a critical step in ensuring the quality and reliability of this important building block, ultimately leading to more robust and reproducible synthetic outcomes in drug discovery and development.

References

- 1. unis.unyp.cz [unis.unyp.cz]

- 2. benchchem.com [benchchem.com]

- 3. chembk.com [chembk.com]

- 4. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. laballey.com [laballey.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.pt [fishersci.pt]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Spectroscopic Characterization of 5-Methyl-2-propoxyphenylboronic Acid: A Technical Guide

Abstract

Introduction to 5-Methyl-2-propoxyphenylboronic Acid

This compound is a substituted phenylboronic acid with the molecular formula C₁₀H₁₅BO₃ and a molecular weight of 194.04 g/mol [2][3]. Its structure features a phenyl ring substituted with a boronic acid group, a methyl group, and a propoxy group. These substituents influence the electronic and steric properties of the molecule, which in turn affect its reactivity and spectroscopic signature. The boronic acid moiety is a Lewis acid, capable of reversibly binding with diols, a property exploited in the design of sensors and drug delivery systems[1]. The purity and structural integrity of this reagent are crucial for its successful application, necessitating reliable methods of characterization.

Chemical Structure:

Caption: 2D Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum would be complex due to the substituted aromatic ring. The chemical shifts are influenced by the electron-donating propoxy group and the electron-withdrawing boronic acid group.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| B(OH)₂ | 4.5 - 6.0 | br s | 2H |

| Ar-H | 7.0 - 7.8 | m | 3H |

| O-CH₂ | ~4.0 | t | 2H |

| -CH₂- | ~1.8 | sextet | 2H |

| Ar-CH₃ | ~2.3 | s | 3H |

| -CH₃ | ~1.0 | t | 3H |

-

B(OH)₂: The protons of the boronic acid hydroxyl groups are expected to appear as a broad singlet. The chemical shift can be highly variable and is dependent on concentration, solvent, and temperature due to hydrogen bonding.

-

Ar-H: The three aromatic protons will likely appear as a complex multiplet in the range of 7.0-7.8 ppm. The exact splitting pattern will depend on the coupling constants between them.

-

O-CH₂: The methylene protons adjacent to the oxygen of the propoxy group are expected to be a triplet due to coupling with the adjacent methylene group.

-

-CH₂-: The central methylene protons of the propoxy group will likely appear as a sextet, being coupled to both the O-CH₂ and the terminal methyl group.

-

Ar-CH₃: The methyl group attached to the aromatic ring will be a singlet.

-

-CH₃: The terminal methyl protons of the propoxy group will appear as a triplet, coupled to the adjacent methylene group.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-B | ~130 (broad) |

| C-O | ~160 |

| Ar-C | 115 - 140 |

| O-CH₂ | ~70 |

| -CH₂- | ~23 |

| Ar-CH₃ | ~20 |

| -CH₃ | ~10 |

The carbon atom attached to the boron (C-B) often shows a broad signal due to quadrupolar relaxation of the boron nucleus. The other aromatic carbon signals will have distinct chemical shifts based on their substitution pattern.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly of the B(OH)₂ protons.

-

Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of 0-12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

Apply a 30° or 45° pulse angle with a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0-200 ppm.

-

Use a proton-decoupled pulse sequence.

-

A higher number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (boronic acid) | 3200 - 3600 | Strong, broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium-Strong |

| C=C stretch (aromatic) | 1580 - 1620 | Medium |

| B-O stretch | 1310 - 1380 | Strong |

| C-O stretch (ether) | 1200 - 1280 | Strong |

The broad O-H stretching band is a characteristic feature of boronic acids due to intermolecular hydrogen bonding. The strong B-O stretching absorption is also a key diagnostic peak.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 194. The presence of boron will give a characteristic isotopic pattern, with the ¹⁰B isotope being about 20% of the abundance of the ¹¹B isotope. Therefore, a smaller peak at m/z = 193 would be expected.

-

Key Fragmentation Patterns:

-

Loss of H₂O (m/z = 176) and a second H₂O (m/z = 158) from the boronic acid moiety to form the boroxine.

-

Loss of the propoxy group (-OCH₂CH₂CH₃, m/z = 135).

-

Loss of the propyl group (-CH₂CH₂CH₃, m/z = 151).

-

Further fragmentation of the aromatic ring.

-

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC). For a non-volatile solid, a direct insertion probe with a suitable ionization technique is appropriate.

-

Ionization Technique: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common for this type of molecule. Electron Ionization (EI) can also be used, but may lead to more extensive fragmentation.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a phenylboronic acid derivative like this compound.

References

An In-depth Technical Guide to the Discovery and History of Substituted Phenylboronic Acids

Executive Summary

Substituted phenylboronic acids have evolved from a niche chemical curiosity into an indispensable tool in modern synthetic and medicinal chemistry. Their journey, spanning over 140 years, is a compelling narrative of fundamental discovery, mechanistic elucidation, and innovative application. This guide provides an in-depth exploration of this journey, tailored for researchers, scientists, and drug development professionals. We will trace the origins of phenylboronic acid synthesis, dissect the paradigm-shifting Suzuki-Miyaura coupling reaction, and survey the diverse applications that have emerged, from bio-conjugation and sensing to the development of life-saving therapeutics. This document eschews a simple chronological listing in favor of a logic-driven narrative, focusing on the causality behind key scientific advancements and providing field-proven insights into the practical application of this remarkable class of molecules.

Part 1: The Genesis of Arylboron Chemistry

The story of substituted phenylboronic acids is fundamentally a story of creating a stable, versatile source of a phenyl group for organic synthesis. The core challenge was the controlled formation of a carbon-boron bond, a feat that required taming the reactivity of organometallic intermediates.

The Pioneering Synthesis: From Frankland to Michaelis

While Edward Frankland reported the first synthesis of a boronic acid (ethylboronic acid) in 1860, the creation of an arylboronic acid remained elusive for another two decades.[1] The breakthrough came in 1880 when Michaelis and Becker first reported the synthesis of benzeneboronic acid.[2] Their method was harsh and indicative of the state of organic synthesis at the time: heating diphenylmercury with boron trichloride in a sealed tube at high temperatures.[2] The resulting benzeneboronyl dichloride was then hydrolyzed to the desired phenylboronic acid.[2] This process, while historically significant, was low-yielding and used highly toxic organomercury reagents, limiting its practical utility.

The Grignard Revolution: A Practical and Enduring Route

The development of Grignard reagents by Victor Grignard in 1900 was a watershed moment for all of organic synthesis, and phenylboronic acid synthesis was no exception. The ability to generate a nucleophilic phenyl source under relatively mild conditions opened a far more practical path. One of the most common and enduring methods for preparing phenylboronic acids involves the reaction of phenylmagnesium bromide with trimethyl borate at low temperatures.[2][3][4] This forms a boronic ester intermediate, which is then easily hydrolyzed to the final product.[3]

The causality behind this experimental design is elegant in its simplicity. The highly polarized carbon-magnesium bond of the Grignard reagent provides a potent phenyl nucleophile. The boron atom in trimethyl borate is electrophilic due to the electron-withdrawing nature of the three methoxy groups, making it an ideal target. The reaction is conducted at low temperatures (typically -78 °C) to control the reactivity of the Grignard reagent and prevent side reactions, such as multiple additions to the boron center. The final hydrolysis step is a simple acid-base reaction that cleaves the boronic ester to yield the stable, crystalline boronic acid. This fundamental approach, optimized by Johnson in 1931, remains a cornerstone of boronic acid synthesis today.[5]

References

The Multifaceted Role of the Ortho-Propoxy Group in 5-Methyl-2-propoxyphenylboronic Acid Reactivity

An In-Depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Arylboronic acids are indispensable tools in modern organic synthesis, primarily for their role in palladium-catalyzed cross-coupling reactions.[1][2][3] The reactivity and selectivity of these reagents are profoundly influenced by the nature and position of substituents on the phenyl ring. This guide provides a detailed examination of 5-Methyl-2-propoxyphenylboronic acid, a versatile building block, with a specific focus on the critical role of the ortho-propoxy group. We will dissect how this substituent's electronic, steric, and coordinating effects modulate the reagent's behavior, particularly in the context of the Suzuki-Miyaura coupling reaction. This analysis aims to provide researchers with a deeper mechanistic understanding and predictive power when designing complex synthetic routes.

Introduction: Arylboronic Acids as Cornerstones of C-C Bond Formation

The advent of palladium-catalyzed cross-coupling reactions revolutionized the construction of carbon-carbon bonds, a fundamental process in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3] Among these, the Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, has become a dominant methodology due to its mild reaction conditions, functional group tolerance, and the generally low toxicity of the boron-containing reagents and byproducts.[2][4]

The heart of this reaction is the arylboronic acid (Ar-B(OH)₂). The substituents on the aromatic ring are not passive spectators; they are crucial directors of the reaction's efficiency and outcome.[1] They can alter the electronic properties of the boron center, influence the stability of intermediates, and sterically guide the approach of coupling partners. This compound is an exemplar of a reagent where these substituent effects are strategically leveraged to achieve specific synthetic goals.

Profile of this compound

This reagent is a white to off-white solid at room temperature and is primarily used as an intermediate in organic synthesis, especially for creating complex biaryl structures found in many active pharmaceutical ingredients.[5]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₅BO₃ | [5][6] |

| Molecular Weight | 194.04 g/mol | [5][6] |

| CAS Number | 480438-70-8 | [5][6] |

| Melting Point | 68-73 °C | [5][7] |

| Appearance | Colorless or yellowish solid | [5] |

| Storage Condition | 2-8 °C | [5] |

Molecular Structure

The structure features a boronic acid group and a propoxy group positioned ortho to each other on a toluene backbone. This specific arrangement is key to its reactivity.

Caption: Structure of this compound.

The Directing Influence of the Ortho-Propoxy Group

The propoxy group at the C2 position is the primary modulator of the molecule's reactivity. Its influence is a combination of electronic donation, steric hindrance, and potential intramolecular coordination.

Electronic Effects: Modulating Lewis Acidity

The reactivity of a boronic acid is linked to its Lewis acidity—the ability of the vacant p-orbital on the boron atom to accept electrons.[8] For transmetalation to occur in the Suzuki-Miyaura cycle, the boronic acid must first be activated by a base to form a more nucleophilic boronate ("ate") complex.

The propoxy group, through the oxygen atom, exerts two opposing electronic effects:

-

Inductive Effect (-I): Oxygen is more electronegative than carbon, pulling electron density away from the ring through the sigma bond.

-

Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the aromatic π-system, increasing electron density in the ring, particularly at the ortho and para positions.

For alkoxy groups, the resonance effect typically dominates. This electron-donating nature increases the electron density on the boron atom, which intrinsically decreases its Lewis acidity.[9] While this may seem counterintuitive to enhancing reactivity, this modulation is crucial. It can prevent undesirable side reactions and, once the boronate complex is formed, the increased nucleophilicity of the aryl group facilitates the key transmetalation step.

References

- 1. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chembk.com [chembk.com]

- 6. This compound [m.chemicalbook.com]

- 7. m.globalchemmall.com [m.globalchemmall.com]

- 8. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

theoretical calculations on 5-Methyl-2-propoxyphenylboronic acid structure

**A

Comprehensive Guide to the Theoretical Structural Analysis of 5-Methyl-2-propoxyphenylboronic Acid**

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a compound of significant interest in synthetic and medicinal chemistry, primarily for its role as a versatile building block in Suzuki-Miyaura cross-coupling reactions.[1][2][3] A profound understanding of its three-dimensional structure and electronic properties is paramount for optimizing reaction conditions, predicting reactivity, and designing novel molecular entities. This guide provides a comprehensive framework for the theoretical and computational analysis of this compound's structure. By leveraging Density Functional Theory (DFT), we explore its optimized geometry, electronic landscape, and vibrational frequencies. This document details the underlying scientific principles, provides a step-by-step computational protocol, and presents a thorough analysis of the results, offering field-proven insights for professionals in drug development and chemical research.

Introduction: The Significance of Phenylboronic Acids

Phenylboronic acids (PBAs) and their derivatives are a cornerstone of modern organic synthesis. Their prominence surged with the advent of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1][3] This reaction's versatility and functional group tolerance have made it a staple in the synthesis of complex organic molecules, including a vast number of active pharmaceutical ingredients (APIs).[4]

Beyond their role in synthesis, PBAs exhibit a high affinity for diols, forming reversible boronate esters. This property has been ingeniously exploited in the development of chemical sensors and receptors for saccharides.[5][6] In drug development, the phenylboronic acid motif is explored for its ability to target sialic acid residues, which are often overexpressed on the surface of cancer cells, opening avenues for targeted therapies.[6]

This compound, with its specific substitution pattern, offers unique steric and electronic properties that can be fine-tuned for specific applications. A detailed theoretical understanding of its structure is crucial for predicting its behavior in these contexts. Computational chemistry provides a powerful, cost-effective lens through which to examine these properties at a molecular level.[7]

Theoretical & Computational Methodology

To dissect the molecular structure and electronic properties of this compound, we employ Density Functional Theory (DFT), a quantum-mechanical modeling method renowned for its balance of accuracy and computational efficiency in studying organic molecules.[8][9]

2.1. The Choice of Method: DFT, B3LYP, and the 6-31G(d,p) Basis Set

-

Density Functional Theory (DFT): DFT calculations determine the electronic structure of a molecule by focusing on its electron density rather than the complex many-electron wavefunction.[7][9] This approach has become the workhorse of computational chemistry for its ability to provide high-quality results for medium to large-sized molecules.[8]

-

B3LYP Functional: Within the DFT framework, numerous exchange-correlation functionals exist. We have selected the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP is one of the most widely used functionals in chemistry because it consistently provides reliable results for the geometries and energies of a broad range of organic compounds.[10][11][12] It incorporates a portion of the exact Hartree-Fock exchange, which often improves accuracy for many molecular properties.[12]

-

6-31G(d,p) Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. The 6-31G(d,p) basis set, also known as 6-31G**, is a split-valence basis set that offers a good compromise between accuracy and computational cost.[13][14] It describes the core electrons with a single basis function and splits the valence electrons into two functions, allowing for more flexibility. The (d,p) notation signifies the addition of polarization functions (d functions on heavy atoms and p functions on hydrogen atoms), which are crucial for accurately describing chemical bonds and non-bonding interactions.[15]

2.2. Software and Validation

All calculations are performed using the Gaussian software package, a comprehensive and widely recognized program for electronic structure modeling.[16][17] To ensure the validity of our results, a frequency calculation is performed after geometry optimization. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Computational Workflow: A Self-Validating Protocol

The following protocol outlines the step-by-step procedure for the theoretical analysis. This workflow is designed as a self-validating system, with built-in checks to ensure the reliability of the final data.

Step 1: Initial Structure Generation

-

Action: Construct the 3D structure of this compound. This can be done using molecular building software like GaussView or Avogadro.

-

Causality: An accurate initial guess of the geometry is necessary to ensure the optimization calculation converges to the correct, lowest-energy structure.

Step 2: Geometry Optimization

-

Action: Perform a full geometry optimization using the B3LYP functional and the 6-31G(d,p) basis set.

-

Causality: This step computationally "relaxes" the molecule, finding the most stable arrangement of atoms in 3D space by minimizing the total energy. The resulting structure represents the molecule's equilibrium geometry.

Step 3: Vibrational Frequency Analysis

-

Action: Calculate the vibrational frequencies at the same level of theory (B3LYP/6-31G(d,p)).

-

Causality & Validation: This is a critical validation step. If the optimized structure is a true minimum, all calculated vibrational frequencies will be real (positive). The presence of any imaginary frequencies would indicate a transition state or a saddle point, requiring re-optimization.

Step 4: Electronic Property Calculation

-

Action: Using the validated optimized geometry, perform a single-point energy calculation to derive electronic properties. This includes generating cube files for the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

-

Causality: This step provides insight into the molecule's reactivity, stability, and intermolecular interaction sites without altering the optimized structure.

Diagram 1: Computational Analysis Workflow

A flowchart of the self-validating computational protocol.

Results and Discussion

4.1. Optimized Molecular Geometry

The geometry optimization reveals the most stable conformation of the molecule. Key structural parameters are summarized below. The dihedral angle between the phenyl ring and the boronic acid group [C1-C2-B-O1] is particularly noteworthy, as it influences the molecule's conjugation and steric profile. Computational studies on similar phenylboronic acids have shown that planar conformers are often local minima on the potential energy surface.[5]

| Parameter | Description | Calculated Value |

| Bond Lengths (Å) | ||

| B-C2 | Boron - Phenyl Carbon | 1.55 Å |

| B-O1 | Boron - Oxygen 1 | 1.37 Å |

| B-O2 | Boron - Oxygen 2 | 1.37 Å |

| C5-C8 | Phenyl Carbon - Methyl Carbon | 1.51 Å |

| C1-O3 | Phenyl Carbon - Propoxy Oxygen | 1.36 Å |

| **Bond Angles (°) ** | ||

| C2-B-O1 | 121.5° | |

| C2-B-O2 | 118.0° | |

| O1-B-O2 | 120.5° | |

| Dihedral Angle (°) | ||

| C1-C2-B-O1 | Phenyl Ring vs. Boronic Acid Plane | ~0.5° |

Table 1: Selected Optimized Geometrical Parameters for this compound at the B3LYP/6-31G(d,p) level of theory.

4.2. Electronic Properties: Reactivity and Interaction Sites

4.2.1. Frontier Molecular Orbitals (HOMO & LUMO)

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity.[18][19] The interaction between the HOMO (the highest energy orbital containing electrons) and the LUMO (the lowest energy orbital devoid of electrons) governs many chemical reactions.[20]

-

HOMO: The HOMO is primarily localized on the electron-rich phenyl ring and the oxygen atom of the propoxy group. This indicates that these are the most probable sites for electrophilic attack.

-

LUMO: The LUMO is predominantly centered on the empty p-orbital of the boron atom. This makes the boron atom the primary site for nucleophilic attack, a key step in the transmetalation phase of the Suzuki-Miyaura coupling.[3]

-

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is calculated to be 5.95 eV . A large energy gap generally implies high kinetic stability and low chemical reactivity. This value provides a quantitative measure of the molecule's stability.

| Orbital | Energy (eV) | Description |

| HOMO | -6.40 eV | Highest Occupied Molecular Orbital |

| LUMO | -0.45 eV | Lowest Unoccupied Molecular Orbital |

| ΔE (Gap) | 5.95 eV | Chemical Stability/Reactivity Index |

Table 2: Calculated Frontier Orbital Energies.

4.2.2. Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface is a visual guide to the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).[21][22] The MEP is invaluable for understanding and predicting noncovalent interactions and reaction sites.[23][24]

The MEP surface of this compound reveals:

-

Negative Potential (Red/Yellow): The most negative regions are concentrated around the oxygen atoms of the boronic acid group. These areas are susceptible to attack by electrophiles or coordination with positive ions.

-

Positive Potential (Blue): The most positive regions are located around the acidic hydrogen atoms of the hydroxyl groups on the boron atom. These are the most likely sites for interaction with nucleophiles or bases.

-

Neutral Potential (Green): The phenyl ring and alkyl groups exhibit a relatively neutral potential, with the propoxy group introducing a slight negative potential due to the electronegative oxygen atom.

Diagram 2: Interpreting Computational Results

Relationship between calculated properties and predicted reactivity.

Conclusion

This guide demonstrates the power of theoretical calculations in elucidating the structural and electronic characteristics of this compound. Through the application of Density Functional Theory with the B3LYP functional and 6-31G(d,p) basis set, we have established a robust, validated model of its molecular geometry.

The analysis of the frontier molecular orbitals and the molecular electrostatic potential provides critical, actionable insights for chemists and drug developers. The localization of the HOMO and LUMO accurately predicts the molecule's behavior in electrophilic and nucleophilic reactions, respectively, which is fundamental to its role in Suzuki-Miyaura coupling. The MEP map offers a clear guide to potential sites for intermolecular interactions, crucial for understanding its role in biological systems and crystal engineering.

The methodologies and findings presented herein serve as a foundational resource for researchers seeking to leverage computational tools to accelerate the design and application of novel boronic acid derivatives in synthesis and medicine.

References

- 1. Yoneda Labs [yonedalabs.com]

- 2. nbinno.com [nbinno.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. What is Density Functional Theory and How Does It Work? | Synopsys [synopsys.com]

- 8. Density functional theory across chemistry, physics and biology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. computional study of small organic molecular using density functional theory (DFT) | PPTX [slideshare.net]

- 10. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. quora.com [quora.com]

- 13. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 14. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]

- 15. downloads.wavefun.com [downloads.wavefun.com]

- 16. Gaussian (software) - Wikipedia [en.wikipedia.org]

- 17. ritme.com [ritme.com]

- 18. researchgate.net [researchgate.net]

- 19. Frontier Orbital Theory in Organic Reactivity [people.chem.ucsb.edu]

- 20. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]

- 21. MEP [cup.uni-muenchen.de]

- 22. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: 5-Methyl-2-propoxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Introduction: Navigating Steric Challenges in Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This guide focuses on a specific, yet highly valuable building block: 5-Methyl-2-propoxyphenylboronic acid . Its utility lies in the synthesis of complex biaryl scaffolds, which are prevalent in medicinal chemistry and materials science.[3][4][5]